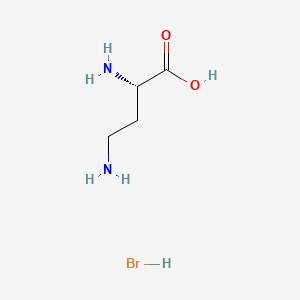
(S)-2,4-Diaminobutanoic acid hydrobromide
概要
説明
準備方法
合成経路と反応条件
L-DAB HBR は、L-2,4-ジアミノ酪酸と臭化水素酸との反応によって合成できます。 反応は通常、L-2,4-ジアミノ酪酸を水に溶解し、次に制御された温度条件下で臭化水素酸を加えることを含みます .
工業生産方法
L-DAB HBR の工業生産は、同様の合成経路を使用しますが、より大規模です。 このプロセスには、最終製品の純度と一貫性を確保するための厳しい品質管理対策が含まれます。 この化合物は通常、-20°C で保管して安定性を維持します .
化学反応の分析
反応の種類
L-DAB HBR は、次のようなさまざまな化学反応を起こします。
酸化: L-DAB HBR は、対応する酸化物に酸化されることがあります。
還元: この化合物は、アミンに還元されることがあります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) などの還元剤が使用されます。
主な製品
酸化: L-DAB HBR の酸化物を生成します。
還元: アミンを生成します。
科学研究への応用
L-DAB HBR は、科学研究において幅広い用途があります。
化学: さまざまな化学反応や合成プロセスにおいて試薬として使用されます。
生物学: 神経伝達物質の調節に重要な GABA トランスアミナーゼ阻害剤としての役割について研究されています。
医学: 抗腫瘍活性と抗痙攣活性があり、癌やてんかんの研究における潜在的な候補となっています。
産業: 医薬品やその他の化学製品の製造に使用されています .
科学的研究の応用
L-DAB HBR has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role as a GABA transaminase inhibitor, which is crucial in neurotransmitter regulation.
Medicine: Exhibits antitumor and anticonvulsant activities, making it a potential candidate for cancer and epilepsy research.
Industry: Used in the production of pharmaceuticals and other chemical products .
作用機序
L-DAB HBR は、GABA の分解に関与する酵素である GABA トランスアミナーゼを阻害することで作用を発揮します。 この酵素を阻害することで、L-DAB HBR は脳内の GABA レベルを高め、神経興奮性を低下させるのに役立ちます。 この機構は、てんかんなどの神経障害の治療に特に役立ちます .
類似化合物との比較
類似化合物
L-2,4-ジアミノ酪酸: 抗腫瘍活性は似ていますが、GABA トランスアミナーゼの弱い阻害剤です.
L-DABA 臭化水素酸塩: 同様の特性を持つ、L-2,4-ジアミノ酪酸の別の形態です.
独自性
L-DAB HBR は、GABA トランスアミナーゼに対する強力な阻害効果と、顕著な抗腫瘍活性と抗痙攣活性がある点が特徴です。 脳内の GABA レベルを高める能力は、神経研究において貴重な化合物となっています .
生物活性
(S)-2,4-Diaminobutanoic acid hydrobromide, also known as DABA or DAB, is a noncanonical amino acid with significant biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of antimicrobial activity, neurotoxicity, and antitumoral effects. This article compiles various research findings related to the biological activity of DABA, including data tables and case studies.
- IUPAC Name : 2,4-diaminobutanoic acid
- Molecular Formula : C4H10N2O2
- Molecular Weight : 118.14 g/mol
- CAS Registry Number : 305-62-4
1. Antimicrobial Activity
DABA has demonstrated potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it can be effective against multidrug-resistant pathogens. A study highlighted that modifications to peptide structures incorporating DABA residues resulted in enhanced antimicrobial activity without significant hemolytic toxicity. Notably, peptides containing DABA exhibited comparable antimicrobial activity to those with traditional amino acids like lysine but with improved resistance to digestive enzymes .
| Peptide Composition | MIC (μM) | Hemolytic Activity |
|---|---|---|
| Peptide with DABA | 6.25 | Low |
| Peptide with Lysine | 12.5 | Moderate |
2. Neurotoxicity Assessment
In toxicological studies using zebrafish models, DABA was evaluated for potential neurotoxic effects. At higher concentrations (700 µM), early signs of cardiotoxicity were observed; however, no significant neurotoxic effects were noted in post-mortem analyses of the brain or liver tissues . This suggests that while DABA may induce cardiotoxicity at elevated levels, its neurotoxic profile remains relatively benign.
3. Antitumoral Effects
DABA has shown promising antitumoral activity, particularly against human glioma cells. The mechanism involves the concentrated uptake of DABA by glioma cells leading to cellular lysis due to osmotic pressure changes. This characteristic makes DABA a candidate for further exploration in cancer therapeutics .
| Cell Type | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Human Glioma Cells | 20 | Osmotic lysis via uptake |
Case Study 1: Antimicrobial Peptide Development
A recent study focused on developing antimicrobial peptides that incorporate DABA residues. The results indicated that these peptides maintained structural integrity while exhibiting enhanced antimicrobial properties against resistant bacterial strains . The incorporation of DABA allowed for a reduction in hemolytic activity compared to traditional amino acids.
Case Study 2: Toxicity in Aquatic Models
In a controlled experiment using zebrafish embryos and adults, researchers assessed the toxicity of DABA at varying concentrations. While sublethal doses caused early signs of cardiotoxicity, no significant neurotoxicity was observed in histological evaluations post-exposure . This study underscores the need for careful dosage considerations when exploring therapeutic applications of DABA.
特性
IUPAC Name |
(2S)-2,4-diaminobutanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCHWEZQMFNGBK-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















